![molecular formula C21H22N3OS2+ B12559494 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is often referred to by its chemical name without abbreviations to maintain clarity and precision in scientific communication.
Méthodes De Préparation
The synthesis of 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one involves multiple steps, typically starting with the preparation of the core thiazolidinone structure. The synthetic route often includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thiazolidine derivative with appropriate reagents under controlled conditions.
Introduction of the Benzothiazole Moiety: This is achieved through a condensation reaction with a benzothiazole derivative.
Addition of the Pyridinium Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium or benzothiazole moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide .
Applications De Recherche Scientifique
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of mitochondrial function, leading to apoptosis in cancer cells. The compound targets mitochondrial proteins and disrupts the electron transport chain, resulting in the generation of reactive oxygen species and subsequent cell death .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:
1-ethyl-3-methylimidazolium iodide: Known for its use in ionic liquids and catalysis.
1-ethylpyridinium bromide: Used in organic synthesis and as a phase transfer catalyst.
Substituted imidazoles: Widely used in pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ significantly in their specific applications and properties.
Propriétés
Formule moléculaire |
C21H22N3OS2+ |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N3OS2/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21/h6-14H,4-5H2,1-3H3/q+1 |
Clé InChI |
QLYHOWIZHHZGPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)

![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
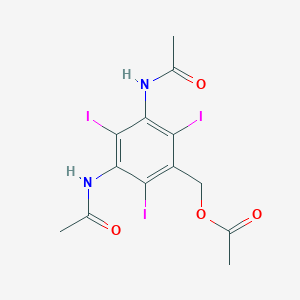
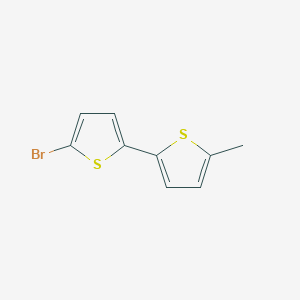

![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
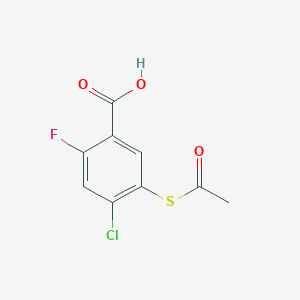
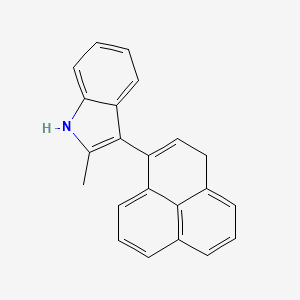
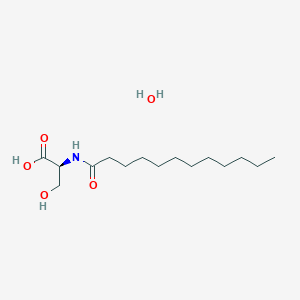
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
